molecular formula C16H20N2OS B2594802 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone CAS No. 536701-68-5

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone

Cat. No. B2594802
CAS RN: 536701-68-5
M. Wt: 288.41
InChI Key: USOQABIGFCXBDI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . The sulfur-containing alkyl substituents at position 2 of the indole ring are oriented toward the methyl group .


Synthesis Analysis

The synthesis of similar compounds involves the use of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .


Molecular Structure Analysis

The molecular formula of this compound is C11H11NO2S with a molecular weight of 221.27. The InChI code is InChI=1S/C11H11NO2S/c1-7-11(15-6-10(13)14)8-4-2-3-5-9(8)12-7/h2-5,12H,6H2,1H3, (H,13,14).


Chemical Reactions Analysis

The poses of ligands in the active center of COX-2 are stabilized by hydrogen bonding with Ser 353, hydrophobic interactions with VAL349 and ALA527, as well as pi-sulfur bonding with MET 522 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds involves the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . Some compounds induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin via a consistent way with colchicine .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause harm by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for this compound could involve the development of new drugs that overcome the problems of antimicrobial resistance . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-16(13-7-3-4-8-14(13)17-12)20-11-15(19)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOQABIGFCXBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329042
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

536701-68-5
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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